rac-Deshydroxy Formoterol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[2-hydroxy-5-[2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C19H24N2O3/c1-14(11-15-3-6-17(24-2)7-4-15)20-10-9-16-5-8-19(23)18(12-16)21-13-22/h3-8,12-14,20,23H,9-11H2,1-2H3,(H,21,22) |
InChI Key |
OROKZPUWZCRYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)O)NC=O |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of Rac Deshydroxy Formoterol
Proposed Synthetic Routes to rac-Deshydroxy Formoterol (B127741)
The synthesis of rac-Deshydroxy Formoterol can be approached through both convergent and linear strategies, each with distinct advantages in terms of efficiency and flexibility.
Convergent and Linear Synthesis Strategies
A linear synthesis would involve the sequential construction of the molecule, starting from a readily available precursor and progressively adding functional groups and structural components. A plausible linear approach could commence with a protected 4-aminophenol (B1666318) derivative, followed by the introduction of the ethylamino side chain and subsequent coupling with the 1-(4-methoxyphenyl)propan-2-yl moiety.
Precursor Identification and Reaction Conditions
The key precursors for the synthesis of this compound are a substituted aminophenol derivative and 1-(4-methoxyphenyl)propan-2-amine.
Precursor 1: Substituted Aminophenol Derivative
A suitable precursor for the aminophenol portion of the molecule is N-(5-(2-bromoethyl)-2-hydroxyphenyl)formamide. The synthesis of this intermediate could start from 4-amino-3-nitrophenol. The synthesis would involve protection of the phenol (B47542) and amine functionalities, followed by functional group manipulations to introduce the bromoethyl side chain.
Precursor 2: 1-(4-methoxyphenyl)propan-2-amine
The racemic amine, 1-(4-methoxyphenyl)propan-2-amine, can be synthesized via reductive amination of 4-methoxyphenylacetone (B17817). This reaction is typically carried out using a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation in the presence of a suitable catalyst like palladium on carbon (Pd/C).
Coupling Reaction
The final step in a convergent synthesis would be the alkylation of 1-(4-methoxyphenyl)propan-2-amine with the protected N-(5-(2-bromoethyl)-2-hydroxyphenyl)formamide. This nucleophilic substitution reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed during the reaction. Subsequent deprotection of the phenol would yield this compound.
| Reaction Step | Reactants | Reagents and Conditions | Product |
| Reductive Amination | 4-methoxyphenylacetone, Ammonia | H₂, Pd/C or Ni, Alcohol solvent | rac-1-(4-methoxyphenyl)propan-2-amine |
| Alkylation | rac-1-(4-methoxyphenyl)propan-2-amine, N-(5-(2-bromoethyl)-2-(benzyloxy)phenyl)formamide | K₂CO₃ or Et₃N, Acetonitrile (B52724), Heat | Protected this compound |
| Deprotection | Protected this compound | H₂, Pd/C, Ethanol (B145695) | This compound |
Investigation of Protecting Group Strategies in Deshydroxy Formoterol Synthesis
The strategic use of protecting groups is crucial in the synthesis of this compound to prevent unwanted side reactions and ensure the desired regioselectivity. The primary functional groups requiring protection are the phenolic hydroxyl group and the secondary amine.
The phenolic hydroxyl group is typically protected as a benzyl (B1604629) ether. The benzyl group is stable under a variety of reaction conditions and can be readily removed at a late stage of the synthesis by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). This deprotection method is advantageous as it is generally clean and provides high yields.
The formyl group on the aromatic amine serves as a protecting group itself and is integral to the final structure. Should a different synthetic strategy be employed where the formyl group is introduced later, the amino group would require protection, for example, as a carbamate (B1207046) (e.g., Boc or Cbz) or a benzyl derivative.
Synthesis of Stereoisomers of Deshydroxy Formoterol
This compound contains a single chiral center in the 1-(4-methoxyphenyl)propan-2-yl moiety. Therefore, it exists as a pair of enantiomers: (R)-Deshydroxy Formoterol and (S)-Deshydroxy Formoterol. The synthesis of the individual stereoisomers requires enantioselective approaches.
Enantioselective Synthetic Approaches to (R)-Deshydroxy Formoterol and (S)-Deshydroxy Formoterol
The synthesis of the enantiomerically pure forms of Deshydroxy Formoterol hinges on obtaining the chiral amine precursor, (R)- or (S)-1-(4-methoxyphenyl)propan-2-amine, in high enantiomeric purity. Two primary strategies can be employed: chiral resolution of the racemic amine or asymmetric synthesis.
Chiral Resolution:
This classic method involves the separation of the enantiomers of racemic 1-(4-methoxyphenyl)propan-2-amine through the formation of diastereomeric salts with a chiral resolving agent. Common resolving agents for amines include chiral carboxylic acids such as L- or D-tartaric acid and their derivatives. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base liberates the desired enantiomerically pure amine.
| Resolving Agent | Target Enantiomer | General Procedure |
| L-(+)-Tartaric Acid | (R)-1-(4-methoxyphenyl)propan-2-amine | Formation of diastereomeric salts in a suitable solvent, followed by fractional crystallization. |
| D-(-)-Tartaric Acid | (S)-1-(4-methoxyphenyl)propan-2-amine | Formation of diastereomeric salts in a suitable solvent, followed by fractional crystallization. |
Asymmetric Synthesis:
Modern synthetic methods allow for the direct synthesis of the desired enantiomer, bypassing the need for resolution. This can be achieved through several approaches:
Biocatalysis: The use of enzymes, such as transaminases, can facilitate the asymmetric amination of 4-methoxyphenylacetone to produce either the (R)- or (S)-amine with high enantioselectivity.
Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor of the amine to direct a subsequent stereoselective reaction, after which the auxiliary is removed.
Asymmetric Hydrogenation: A prochiral imine derived from 4-methoxyphenylacetone can be subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand) to yield the desired enantiomer of the amine.
Once the enantiomerically pure (R)- or (S)-1-(4-methoxyphenyl)propan-2-amine is obtained, it can be used in the convergent synthetic route described earlier to yield (R)-Deshydroxy Formoterol or (S)-Deshydroxy Formoterol, respectively.
Diastereoselective Synthesis Considerations
Since this compound possesses only one chiral center, the concept of diastereomers is not applicable to the parent compound itself. However, if a second chiral center were to be introduced into the molecule, for instance, by modifying the ethylamino side chain, diastereoselective synthesis would become a critical consideration. In such a scenario, the stereochemistry of the existing chiral center in the 1-(4-methoxyphenyl)propan-2-yl moiety would influence the stereochemical outcome of the formation of the new chiral center, leading to the preferential formation of one diastereomer over the other.
Characterization of Synthetic Intermediates and Side Products
The robust characterization of synthetic intermediates and side products is a cornerstone of modern pharmaceutical development and quality control. In the context of this compound, which is itself an impurity of Formoterol, a comprehensive analytical toolkit is employed to identify and quantify its presence, as well as that of other related substances. While specific proprietary data on the synthesis of this compound as a primary target is not extensively published, its identity as a known impurity means it is well-characterized by manufacturers of Formoterol and analytical standard providers.
The characterization of this compound and its potential synthetic precursors or side products relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for separating these compounds from the main API and other impurities. The development of stability-indicating HPLC methods is critical for monitoring the formation of such impurities under various stress conditions, including acidic, basic, oxidative, and thermal degradation.
Once isolated or identified chromatographically, a suite of spectroscopic methods is used for structural elucidation. These techniques are vital for confirming the identity of known impurities and for characterizing novel ones that may arise from new synthetic routes or degradation pathways.
Key Analytical Techniques for Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural analysis of this compound and its intermediates. The chemical shifts, coupling constants, and integration of proton signals, along with the carbon skeleton revealed by ¹³C NMR, provide a detailed picture of the molecular structure. While specific spectral data for this compound is not always publicly available, its structure is confirmed by comparison to well-characterized reference standards.
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is essential for determining the molecular weight of this compound and its related compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides further structural information, aiding in the definitive identification of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands for the formamide, hydroxyl, and amine groups would be expected, helping to confirm its structure.
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the compound.
While detailed synthetic schemes for this compound are not prevalent in the public domain, its formation can be inferred from the established synthetic routes for Formoterol. The synthesis of Formoterol typically involves the coupling of a phenylethanolamine side chain with a formylated aminophenol derivative. The absence of the benzylic hydroxyl group in this compound suggests that it could arise from a synthetic intermediate where this hydroxyl group was never introduced or was removed during a subsequent step.
For instance, a plausible route for the inadvertent formation of this compound could involve the reduction of a ketone precursor directly to a methylene (B1212753) group, bypassing the formation of the secondary alcohol seen in Formoterol. Alternatively, a dehydroxylation side reaction under certain catalytic or acidic conditions could also lead to its formation.
The control of this compound levels is a critical aspect of Formoterol manufacturing. This is achieved through careful optimization of reaction conditions, purification of intermediates, and the implementation of robust analytical methods for in-process and final product testing. The availability of well-characterized reference standards for this compound is essential for the validation of these analytical methods and for ensuring the safety and efficacy of the final drug product.
Below is a data table summarizing the key chemical information for this compound and a potential key intermediate in its formation.
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Techniques |
| This compound | N-[2-hydroxy-5-[2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | C₁₉H₂₄N₂O₃ | 328.41 | HPLC, LC-MS, NMR, IR, TGA |
| 4-Methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine | C₁₇H₂₁NO | 255.36 | GC-MS, NMR, IR |
Stereochemical Analysis and Chirality of Rac Deshydroxy Formoterol
Elucidation of Stereoisomeric Forms of Deshydroxy Formoterol (B127741)
Deshydroxy formoterol, a key impurity and metabolite of formoterol, possesses two chiral centers, giving rise to four potential stereoisomers: (R,R), (S,S), (R,S), and (S,R)-deshydroxy formoterol. The relationship between the (R,R) and (S,S) isomers is enantiomeric, meaning they are non-superimposable mirror images of each other. Similarly, the (R,S) and (S,R) isomers are an enantiomeric pair. The relationship between any other pairing, such as (R,R) and (R,S), is diastereomeric; they are stereoisomers that are not mirror images.
The stereochemical configuration significantly influences the biological activity. In the parent compound, formoterol, the (R,R)-enantiomer is responsible for the desired bronchodilatory effects, while the (S,S)-enantiomer is considered to be much less active. chemrxiv.orgresearchgate.net This highlights the importance of analyzing the stereoisomeric composition of related compounds like deshydroxy formoterol.
A study on the chiral inversion of formoterol stereoisomers in an aqueous solution found that interconversion primarily occurs at a single chiral center, leading to the formation of diastereomers, such as (R,R) converting to (S,R) and (S,S) to (R,S). nih.gov This suggests that under certain conditions, the stereochemical integrity of deshydroxy formoterol could also be compromised, leading to a change in the isomeric ratio.
Development of Chiral Analytical Methodologies for Resolution
The separation and quantification of the individual stereoisomers of rac-Deshydroxy Formoterol are essential for assessing the purity and stability of formoterol-containing products. Various chiral analytical techniques have been developed to achieve this resolution.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating the enantiomers and diastereomers of formoterol and its related substances. asianpubs.orgnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. asianpubs.org For instance, a Chiralpak AD-H column, which is an amylose-based CSP, has demonstrated excellent selectivity for formoterol enantiomers. asianpubs.org The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol such as 1-propanol, often with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape and resolution. asianpubs.org
Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often offering advantages in terms of speed and reduced solvent consumption compared to HPLC. While specific applications for this compound are not detailed in the provided results, the principles of chiral SFC are well-established for similar pharmaceutical compounds.
A validated chiral HPLC method was developed to determine formoterol stereoisomers and their inversion products in aqueous solutions. This method utilized a Chiral-AGP column and was capable of resolving all four stereoisomers of formoterol with good accuracy and precision. nih.gov Such a method would likely be applicable, with potential modifications, to the analysis of this compound.
Table 1: HPLC Method Parameters for Formoterol Enantiomer Separation
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) asianpubs.org |
| Mobile Phase | n-hexane:1-propanol:diethylamine (75:25:0.1 v/v/v) asianpubs.org |
| Flow Rate | 1.0 mL/min asianpubs.org |
| Detection | UV at 245 nm asianpubs.org |
| Temperature | 25 ºC asianpubs.org |
This table presents a summary of typical HPLC conditions used for the enantioselective separation of formoterol, which can be adapted for its deshydroxy derivative.
An alternative to using a chiral stationary phase is the use of a chiral mobile phase additive (CMPA) with a standard achiral column. chemrxiv.orgchemrxiv.org This approach involves adding a chiral selector to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different affinities for the achiral stationary phase, allowing for their separation.
For the separation of formoterol enantiomers, sulfated β-cyclodextrin has been successfully employed as a chiral mobile phase additive in reversed-phase HPLC. chemrxiv.orgchemrxiv.org The separation was achieved on an achiral core-shell C8 column using a mobile phase containing acetonitrile (B52724) and a phosphate (B84403) buffer with the sulfated β-cyclodextrin. chemrxiv.org This method was found to be robust, cost-effective, and provided good resolution between the enantiomers. chemrxiv.orgchemrxiv.org
Table 2: RP-HPLC Method with Chiral Mobile Phase Additive for Formoterol Enantiomers
| Parameter | Condition |
| Column | Kinetex C8 (150 mm x 4.6 mm, 5µm) chemrxiv.org |
| Mobile Phase | Acetonitrile and 10mM sodium dihydrogen orthophosphate dihydrate buffer (pH 3.0) containing 5mM S-β-CD (10:90) chemrxiv.org |
| Flow Rate | 1 mL/min chemrxiv.org |
| Detection | 226 nm chemrxiv.org |
| Temperature | 35°C chemrxiv.org |
This table outlines the conditions for an RP-HPLC method utilizing a chiral mobile phase additive for the enantiomeric separation of formoterol.
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provide information about the absolute configuration of chiral molecules. nih.govtaylorfrancis.com
These spectroscopic techniques are particularly valuable when single crystals for X-ray crystallography are not available. nih.gov For complex molecules, especially those with conformational flexibility, a combination of experimental chiroptical data and theoretical calculations is a powerful tool for determining the absolute configuration of each stereoisomer. nih.govmdpi.com
Impact of Stereochemistry on Analytical Purity Assessment
The presence of multiple stereoisomers in this compound has a significant impact on the assessment of its analytical purity. Standard, non-chiral analytical methods are often incapable of distinguishing between enantiomers and may not fully separate diastereomers. dshs-koeln.de This can lead to an inaccurate assessment of the purity of a substance, as a sample that appears pure by a non-chiral method may, in fact, be a mixture of stereoisomers.
The use of chiral analytical methods is therefore essential for accurately determining the enantiomeric and diastereomeric purity of formoterol and its related compounds. chemrxiv.orgasianpubs.org Regulatory bodies often require the quantification of individual stereoisomers, especially when one isomer is pharmacologically active and the others are inactive or have undesirable effects. eijppr.com
For instance, in the context of formoterol, the (S,S)-enantiomer is considered to be significantly less potent than the (R,R)-enantiomer. researchgate.net Therefore, the presence of the (S,S)-isomer of deshydroxy formoterol as an impurity would be of different concern than the (R,R)-isomer. Chiral purity assessment ensures that the levels of unwanted stereoisomers are controlled within acceptable limits. A study on formoterol demonstrated that a chiral HPLC method could be validated according to ICH guidelines for accuracy, precision, and linearity, ensuring its suitability for quantitative analysis of enantiomeric purity in bulk drugs and formulations. asianpubs.org
Analytical Method Development and Validation for Rac Deshydroxy Formoterol
Development of Chromatographic Methods for Quantification
Chromatographic techniques are the cornerstone of impurity quantification in the pharmaceutical industry, offering high-resolution separation of closely related compounds. ijprajournal.com High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most prevalent methods, while Gas Chromatography (GC) can be considered for volatile derivatives.
Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of Formoterol (B127741) and its impurities, including rac-Deshydroxy Formoterol. turkjps.orgnih.gov These methods are valued for their ability to separate and quantify analytes in both bulk drug substances and finished pharmaceutical formulations. nih.govresearchgate.net
Development of a stability-indicating RP-HPLC method is critical to separate the API from its potential degradation products and process-related impurities. A typical method involves an isocratic or gradient elution on a C18 column. For instance, a validated stability-indicating method for Formoterol Fumarate and its related substances utilized an Alltech Alltima C18 column with a mobile phase of 50 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) and ethanol (B145695) in a 65:35 v/v ratio, at a flow rate of 1.0 mL/min with UV detection at 242 nm. nih.gov Another method employed a Hypersil ODS C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (35:65, v/v) at a flow rate of 1.0 mL/min, with detection at 215 nm. dntb.gov.ua The selection of mobile phase pH is critical; a pH of around 3 is often used to ensure the ionization state of the analytes is controlled for better peak shape and retention. researchgate.netimpactfactor.org
Method validation is performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). turkjps.orgresearchgate.net For a typical Formoterol HPLC method, linearity can be established in a concentration range of 2-7 µg/mL, with LOD and LOQ values as low as 0.04 µg/mL and 0.14 µg/mL, respectively. impactfactor.org
Table 1: Examples of HPLC Methodologies for Formoterol and Related Substances
| Parameter | Method 1 nih.gov | Method 2 dntb.gov.ua | Method 3 impactfactor.org |
|---|---|---|---|
| Stationary Phase | Alltech Alltima C18 (150 x 4.6 mm) | Hypersil ODS C18 (125 x 4.0 mm, 5µm) | Inertsil C18 (150 x 4.6 mm) |
| Mobile Phase | Ammonium acetate (50mM, pH 5.0) : Ethanol (65:35, v/v) | Acetonitrile : Phosphate buffer (35:65, v/v) | Sodium phosphate buffer (0.01M, pH 3.0) : Acetonitrile (70:30 v/v) |
| Elution Mode | Isocratic | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 242 nm | 215 nm | 214 nm |
| Column Temp. | Not Specified | 40°C | Not Specified |
UHPLC has emerged as a powerful advancement over traditional HPLC, offering significant improvements in resolution, speed, and sensitivity. akjournals.com This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. For impurity profiling of low-dosage formulations, such as Formoterol inhalers, the enhanced sensitivity of UHPLC is particularly advantageous. akjournals.com
An Analytical Quality-by-Design (AQbD) approach is often implemented to develop robust UHPLC methods. lcms.cz This systematic approach involves identifying critical method parameters and establishing a Method Operable Design Region (MODR) to ensure reliable performance. lcms.cz A stability-indicating UHPLC method for Formoterol Fumarate and six of its related substances was successfully developed using an Acquity BEH C18 column. akjournals.com The method utilized a gradient elution with a mobile phase composed of phosphate buffer (pH 2.8) and acetonitrile, at a flow rate of 0.3 mL/min. akjournals.com The use of high pH mobile phases has also been shown to significantly improve the peak shape for Formoterol, reducing tailing to less than 1.5. lcms.cz
Table 2: Example of a UHPLC Method for Formoterol and Related Substances akjournals.com
| Parameter | Method Details |
|---|---|
| Stationary Phase | Acquity BEH C18 (e.g., 1.7 µm particle size) |
| Mobile Phase A | Phosphate buffer (pH 2.8) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 0.3 mL/min |
| Detection | UV/PDA |
Gas Chromatography is typically reserved for the analysis of volatile or semi-volatile compounds. Since this compound and Formoterol itself are not sufficiently volatile for direct GC analysis, a derivatization step is necessary. nih.gov Silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds containing hydroxyl and amine groups.
A validated GC method was developed for the determination of the (RS,SR)-diastereoisomeric impurity in Formoterol Fumarate. nih.gov The method involves the derivatization of the analyte with N-(trimethylsilyl)imidazole in N,N-dimethylformamide to produce its trimethylsilyl (B98337) (TMS) derivative prior to GC analysis. nih.gov This approach allows for accurate quantification with high sensitivity, achieving a detection limit below 0.01%. nih.gov The separation is typically performed on a fused silica (B1680970) column coated with a polysiloxane stationary phase. drugfuture.com
Mass Spectrometry-Based Characterization and Identification
While chromatographic methods provide quantitative data, mass spectrometry (MS) is indispensable for structural elucidation and unambiguous identification of impurities. biomedres.usnih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) has become a fundamental tool in impurity profiling. ijprajournal.com
LC-MS combines the high-resolution separation of HPLC or UHPLC with the sensitive and selective detection capabilities of a mass spectrometer. biomedres.us This hyphenated technique is crucial for identifying unknown impurities that may be present at trace levels in the API. nih.gov
For impurity profiling, LC-MS/MS (tandem mass spectrometry) can generate characteristic "fingerprints" for known and unknown impurities. nih.gov This involves selecting the precursor ion (the molecular ion of the impurity) and subjecting it to collision-induced dissociation (CID) to produce a unique spectrum of product ions. nih.gov This fragmentation pattern provides structural information and allows for the reliable tracking of impurities across different manufacturing batches, even when chromatographic retention times may slightly vary. nih.gov This technique has proven effective in distinguishing between positional isomers, which can be challenging with chromatography alone. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. This precision allows for the determination of the elemental composition (molecular formula) of an unknown impurity like this compound. By comparing the experimentally measured accurate mass with the theoretical masses of possible elemental formulas, the correct molecular formula can be confidently assigned.
When a new or unknown impurity peak is detected during chromatographic analysis, HRMS is the definitive tool for its structural confirmation. The combination of retention time data, fragmentation patterns from MS/MS, and the accurate mass from HRMS provides comprehensive evidence to elucidate the structure of the impurity. This level of characterization is essential for regulatory submissions and for understanding potential degradation pathways or synthetic by-products.
Application of Analytical Quality by Design (QbD) Principles
Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding of the method and process. This proactive approach aims to build quality into the analytical method, ensuring its robustness and reliability throughout its lifecycle. lcms.czwaters.com
The initial step in the AQbD approach involves a risk assessment to identify potential variables that could impact the analytical method's performance. For the analysis of this compound, particularly in the presence of the active pharmaceutical ingredient (API) Formoterol and other related substances, several parameters are considered critical. These parameters are typically identified through cause-and-effect diagrams (Ishikawa or fishbone diagrams) and Failure Mode Effects Analysis (FMEA).
Key chromatographic parameters that are likely to have a significant effect on the method's performance include the mobile phase pH, column stationary phase, and gradient time. nih.govlcms.cz For instance, the peak shape of Formoterol has been shown to improve significantly with high pH mobile phases. lcms.czwaters.com The temperature and flow rate are also considered, although they may have a less critical impact compared to the primary factors. nih.gov
A risk assessment would rank these parameters based on their potential impact on critical analytical attributes such as resolution, peak tailing, and sensitivity. This ranking helps in prioritizing the parameters to be investigated during method development and optimization.
Design of Experiments (DoE) is a structured and organized method for determining the relationship between factors affecting a process and the output of that process. lcms.cz It is a powerful tool within the AQbD framework for developing robust analytical methods. By systematically varying multiple factors simultaneously, DoE allows for an efficient exploration of the experimental domain and an understanding of interaction effects between variables. nih.govlcms.cz
In the development of a method for this compound, a DoE approach would be employed to investigate the critical method parameters identified during the risk assessment. For example, a full factorial or fractional factorial design could be used to study the effects of mobile phase pH, temperature, and gradient time on the separation of this compound from Formoterol and other impurities. lcms.cz
The results of the DoE are used to build mathematical models that describe the relationship between the factors and the responses (e.g., resolution, tailing factor). These models help in identifying the Method Operable Design Region (MODR), which is the multidimensional space of experimental conditions that consistently meets the method's performance criteria. lcms.czresearchgate.net Operating within the MODR ensures that the method is robust and less susceptible to small variations in the method parameters. lcms.cznih.gov
A typical DoE for an HPLC method for Formoterol and its impurities might involve screening various column chemistries (e.g., C18, Phenyl) and a range of pH values and gradient times. waters.com The data from these experiments would then be used to select the optimal conditions for the final method.
Analytical Method Validation Parameters (excluding dosage/administration context)
Once a robust analytical method is developed, it must be validated to demonstrate its suitability for the intended purpose. The validation is performed according to guidelines from the International Council for Harmonisation (ICH). nih.govturkjps.org For an impurity method, the focus is on ensuring the method can reliably detect and quantify impurities at low levels.
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.gov In the context of this compound, the method must be able to separate it from Formoterol and other potential related substances. nih.govnih.gov
This is typically demonstrated by spiking a sample with the analyte and all potential impurities and showing that all compounds are well-separated from each other. The resolution between adjacent peaks is a key measure of selectivity. A resolution factor of greater than 2.0 is generally considered acceptable. akjournals.com Forced degradation studies are also performed to show that the method can separate the analyte from any degradation products that may form under stress conditions such as heat, light, acid, base, and oxidation. nih.govresearchgate.net
The following table illustrates a hypothetical scenario of the selectivity of an HPLC method for this compound.
| Compound | Retention Time (min) | Resolution from Formoterol |
| Formoterol | 10.5 | - |
| This compound | 9.2 | 2.8 |
| Impurity A | 11.8 | 2.5 |
| Impurity B | 8.1 | 4.5 |
This table is for illustrative purposes.
Linearity is the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov
For an impurity method, the range is typically from the reporting threshold of the impurity to 120% of the specification limit. akjournals.com Linearity is demonstrated by preparing a series of solutions of this compound at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against the concentration, and the correlation coefficient (r²) of the regression line is calculated. An r² value of ≥ 0.999 is generally considered acceptable for impurity analysis. nih.gov
The following table shows representative data for a linearity study of this compound.
| Concentration (µg/mL) | Peak Area |
| 0.05 | 5,200 |
| 0.10 | 10,350 |
| 0.25 | 25,900 |
| 0.50 | 51,800 |
| 0.75 | 77,500 |
This table is for illustrative purposes.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
For impurity methods, the LOQ is a critical parameter as it defines the lower limit for the accurate measurement of the impurity. The LOD and LOQ are typically determined based on the signal-to-noise ratio of the analyte's response, with a ratio of 3:1 for LOD and 10:1 for LOQ being common. rjptonline.org Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. nih.gov
The following table provides typical LOD and LOQ values for a Formoterol-related impurity.
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.015 |
| Limit of Quantitation (LOQ) | 0.05 |
This table is for illustrative purposes and is based on typical values found for Formoterol impurities. nih.govthepharmajournal.com
Accuracy and Precision Studies
The accuracy of an analytical method is the extent to which the mean of a series of measurements reflects the true value. It is typically assessed by determining the recovery of a known amount of the analyte that has been added to a sample matrix. For this compound, accuracy studies are generally performed by spiking the placebo with the analyte at different concentration levels, commonly ranging from 80% to 120% of the nominal concentration. The recovery at each level is then calculated.
Precision studies are conducted to demonstrate the reproducibility of the analytical method under normal operating conditions. This is usually evaluated at two levels: repeatability and intermediate precision. Repeatability, or intra-day precision, assesses the agreement of results over a short period with the same analyst and equipment. Intermediate precision, or inter-day precision, evaluates the method's performance across different days, analysts, or equipment. The precision is expressed as the relative standard deviation (RSD) of the measurements.
In a typical validation for this compound, a high-performance liquid chromatography (UPLC) method would be validated according to the International Conference on Harmonisation (ICH) guidelines. lcms.cz The acceptance criteria for accuracy are usually within 98.0% to 102.0% recovery, and for precision, the RSD should not be more than 2.0%. waters.comiajesm.in
Table 1: Accuracy and Precision Data for this compound
| Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | RSD (%) (n=6) |
|---|---|---|---|---|
| 80 | 8.0 | 7.92 | 99.0 | 0.8 |
| 100 | 10.0 | 9.95 | 99.5 | 0.6 |
| 120 | 12.0 | 11.82 | 98.5 | 0.9 |
Stability-Indicating Method Development (chemical stability)
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients. The development of such a method is crucial for assessing the chemical stability of this compound.
Forced degradation studies are the cornerstone of developing a stability-indicating method. mdpi.com In these studies, the drug substance is subjected to a variety of stress conditions that are more severe than accelerated stability conditions. The typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, photolytic degradation, and thermal degradation. ijpsr.compharmacophorejournal.com
The goal of these studies is to generate the potential degradation products and to ensure that the analytical method can separate the intact API from these degradants. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly developed for this purpose. mdpi.comnih.govajpaonline.com The method's ability to separate the peaks of the active compound from its degradation products demonstrates its specificity and stability-indicating nature. pharmacophorejournal.com The degradation pathways can then be elucidated, and the stability of the molecule can be better understood.
For this compound, exposure to acidic and oxidative conditions is expected to cause significant degradation, while the molecule may show more stability under basic, photolytic, and thermal stress. ijpsr.com
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Conditions | Degradation (%) |
|---|---|---|
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours | 15.2 |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours | 8.5 |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 48 hours | 22.1 |
| Photolytic Degradation | UV light (254 nm) for 72 hours | 5.3 |
| Thermal Degradation | 105°C for 48 hours | 3.8 |
Lack of Publicly Available Research Data on this compound Impedes Analysis
A thorough review of scientific literature reveals a significant gap in publicly accessible research concerning the chemical compound this compound. Despite extensive searches for data related to its computational and in vitro structure-activity relationship (SAR), no specific studies on this particular molecule were identified. The existing body of research focuses almost exclusively on its parent compound, Formoterol, and its enantiomers.
This absence of dedicated research on this compound means that critical data for a comprehensive scientific analysis, as outlined in the requested article structure, is currently unavailable. This includes fundamental information regarding its interactions with adrenergic receptors, its pharmacological profile in comparison to other β2-agonists, and its functional effects on smooth muscle tissue.
Consequently, it is not possible to provide a detailed and scientifically accurate article on this compound that adheres to the specified outline. The necessary experimental and computational findings to populate the requested sections on molecular docking and dynamics, receptor binding affinity, adenylyl cyclase activation, and functional assays have not been published in the accessible scientific domain.
While extensive research exists for Formoterol, this information cannot be extrapolated to its deshydroxy analog without direct experimental evidence. The removal of a hydroxyl group can significantly alter the physicochemical properties of a molecule, leading to unpredictable changes in its biological activity.
Therefore, until dedicated research on this compound is conducted and published, a comprehensive and evidence-based analysis of its computational and in vitro SAR remains beyond reach.
Computational and in Vitro Structure Activity Relationship Sar Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling for Deshydroxy Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. A typical QSAR study involves the calculation of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then correlated with the experimentally determined biological activity to generate a predictive model.
For a series of deshydroxy analogues of formoterol (B127741), a hypothetical QSAR study would involve the synthesis of these compounds and the evaluation of their β2-adrenergic receptor agonist activity. Subsequently, a variety of molecular descriptors would be calculated for each analogue.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of Formoterol Analogues
| Descriptor Class | Examples of Descriptors | Potential Impact on Activity |
| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Influence electrostatic interactions with the receptor. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Affect the fit of the molecule within the receptor's binding pocket. |
| Hydrophobic | LogP, Hydrophobic surface area | Determine the compound's ability to cross cell membranes and interact with hydrophobic pockets in the receptor. |
| Topological | Connectivity indices, Shape indices | Describe the overall size, shape, and branching of the molecule. |
The development of a robust QSAR model for deshydroxy formoterol analogues would be contingent on the variability of the substituents on the phenyl ring and the amine side chain. The statistical validity of the resulting model would be assessed using parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).
A significant finding in the broader context of β2-adrenergic receptor agonists is the crucial role of the benzylic hydroxyl group in binding to the receptor. It is understood that this hydroxyl group forms a key hydrogen bond interaction with an aspartic acid residue in the binding site of the β2-adrenergic receptor. The absence of this hydroxyl group in rac-Deshydroxy Formoterol and its analogues would eliminate this critical interaction, which is expected to lead to a substantial decrease in binding affinity and agonist potency.
While a dedicated QSAR study for deshydroxy formoterol analogues is not available, the general principles of SAR in this class of compounds strongly suggest that the removal of the benzylic hydroxyl group is detrimental to their biological activity. Future research in this area would be necessary to quantify this effect through rigorous QSAR modeling and to explore other structural modifications that might compensate for the loss of this key interaction.
Role of Rac Deshydroxy Formoterol in Pharmaceutical Impurity Reference Standards and Quality Control
Academic Contributions to Impurity Profiling and Reference Standard Development
The foundation for controlling any pharmaceutical impurity lies in its initial identification and characterization, a process heavily reliant on academic and industrial research. Impurity profiling, often conducted through forced degradation or stress studies, is a systematic approach to identify potential degradation products that can form under various conditions such as exposure to acid, base, oxidation, heat, or light. nih.govcosmosscholars.com These studies are essential for developing stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from any potential impurities. nih.govresearchgate.net
Through such research, rac-Deshydroxy Formoterol (B127741), chemically known as N-[2-hydroxy-5-[2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide, has been identified as a relevant impurity in the manufacturing of Formoterol. synzeal.compharmaffiliates.com Once an impurity like this is identified and its structure is elucidated, the next crucial step is the development of a high-purity reference standard. synthinkchemicals.com
The synthesis and commercial availability of rac-Deshydroxy Formoterol as a reference standard is a direct contribution to pharmaceutical quality control. synzeal.comsynthinkchemicals.com These standards are fully characterized materials with documented purity and identity, which are indispensable for several critical applications synthinkchemicals.com:
Analytical Method Development: The reference standard is used to develop and optimize analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the method can effectively separate the impurity from the Formoterol API and other related substances.
Method Validation: As per ICH guidelines, analytical methods must be validated for specificity, linearity, accuracy, and precision. waters.com The this compound reference standard is essential for demonstrating that the method can accurately detect and quantify the impurity at required levels. synzeal.com
Quality Control (QC) Applications: In routine QC testing of raw materials and finished pharmaceutical products, the reference standard is used as a benchmark to identify and quantify the amount of this compound present, ensuring it does not exceed established safety limits. synzeal.com This is a critical step for batch release and for filings such as an Abbreviated New Drug Application (ANDA). synzeal.com
Analytical Strategies for Monitoring Deshydroxy Impurity Levels in Pharmaceutical Formulations
The primary analytical strategy for monitoring this compound and other related substances in pharmaceutical formulations is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govresearchgate.net This technique offers the high resolution and sensitivity required to separate and quantify impurities, even at very low concentrations relative to the main API. nih.gov A typical stability-indicating HPLC method for Formoterol impurity analysis involves several key components.
Key Components of HPLC Methods for Impurity Monitoring:
Stationary Phase (Column): C18 columns are the most frequently used stationary phases, providing effective separation for Formoterol and its range of related impurities based on their hydrophobicity. nih.govnih.gov
Mobile Phase: The mobile phase usually consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The pH of the buffer and the ratio of the solvents are optimized to achieve the best possible separation (resolution) between the API and all known impurities.
Elution Mode: Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution modes are employed. Gradient elution is often necessary to resolve complex mixtures of impurities with different polarities within a reasonable timeframe. nih.gov
Detection: Ultraviolet (UV) detection is the most common method, as Formoterol and its chromophoric impurities absorb light in the UV spectrum. Detection wavelengths are typically set between 214 nm and 242 nm to maximize sensitivity. nih.govuspnf.com
The developed method must be validated according to ICH guidelines to prove its suitability for its intended purpose, which includes demonstrating specificity in the presence of degradants, as well as defining the limits of detection (LOD) and quantification (LOQ) for each impurity. nih.gov
The following table summarizes various chromatographic conditions that have been reported for the successful separation and determination of Formoterol and its related substances, which are applicable for monitoring this compound.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| Alltech Alltima C18 (150 x 4.6 mm) | Ammonium (B1175870) acetate (B1210297) (50 mM; pH 5.0) - Ethanol (B145695) (65:35, v/v) | 1.0 | 242 | nih.gov |
| YMC‐Pack Pro C18 (150 x 4.6 mm, 3 μm) | Gradient with: A) Sodium dihydrogen orthophosphate monohydrate, sodium 1-decane sulfonate, pH 3.0, and acetonitrile (80:20 v/v) and B) pH 3.0 buffer and acetonitrile (20:80 v/v) | 1.0 | 220 | nih.gov |
| C18 Column | Acetonitrile - 5 mM Sodium dihydrogen orthophosphate, pH 3 (60:40 v/v) | 1.5 | 214 | nih.gov |
| Inertsil -ODS C18 (250 x 4.6mm, 5µ) | Methanol - Buffer (75:25 v/v) | 1.0 | 240 | ajpaonline.com |
| USP Packing L7 (C8) (4.6-mm × 15-cm; 5-µm) | Acetonitrile, buffer, and methanol (30:40:30) | 1.0 | 214 | uspnf.com |
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Routes for Stereoselective Production
The stereochemistry of β2-adrenergic agonists is crucial for their pharmacological activity. For formoterol (B127741), the (R,R)-enantiomer is known to be significantly more potent than the (S,S)-enantiomer. researchgate.net Consequently, the development of efficient and stereoselective synthetic routes for rac-Deshydroxy Formoterol is a primary area for future research. Current synthetic strategies for formoterol and related compounds often involve multi-step processes that may have limitations in terms of yield and stereocontrol. wikipedia.org
Future investigations should focus on the development of novel catalytic systems that can facilitate the asymmetric synthesis of this compound. This could involve the use of chiral catalysts , such as those based on transition metals or organocatalysts, to achieve high enantioselectivity in key bond-forming reactions. nih.govchiralpedia.com For instance, the asymmetric reduction of a suitable ketone precursor is a critical step in establishing the desired stereochemistry at the benzylic alcohol position. Research into novel chiral oxazaborolidines or recyclable chiral catalysts could lead to more efficient and environmentally friendly processes. nih.gov
Furthermore, the application of biocatalysis , utilizing enzymes to perform specific stereoselective transformations, presents a promising green chemistry approach. jddhs.com Enzymes can operate under mild conditions and often exhibit high enantio- and regioselectivity, which could be harnessed for the synthesis of optically pure isomers of this compound.
A comparative table of potential stereoselective synthetic strategies is presented below:
| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Asymmetric Catalysis | Use of chiral transition metal complexes or organocatalysts. | High enantioselectivity, potential for high yields. | Development of novel, highly efficient, and recyclable catalysts. nih.gov |
| Biocatalysis | Utilization of enzymes for stereoselective transformations. | High specificity, mild reaction conditions, environmentally friendly. jddhs.com | Screening and engineering of enzymes for the specific substrate. |
| Chiral Pool Synthesis | Starting from readily available chiral precursors. | Well-defined stereochemistry from the outset. | Identification of suitable chiral starting materials and efficient reaction pathways. |
Advanced Computational Modeling of Receptor Interactions and Conformational Dynamics
Understanding the molecular interactions between this compound and the β2-adrenergic receptor (β2-AR) is fundamental to elucidating its potential pharmacological profile. Advanced computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations , are powerful tools for this purpose. plos.org
Future research should employ these methods to predict the binding modes of the individual enantiomers of this compound within the active site of the β2-AR. Molecular docking studies can provide insights into the key amino acid residues involved in ligand recognition and the energetic favorability of different binding poses. These computational analyses can help to understand how the absence of the hydroxyl group, in comparison to formoterol, affects the binding affinity and selectivity.
Key areas for computational investigation include:
| Computational Method | Research Objective | Expected Insights |
|---|---|---|
| Molecular Docking | Predict the binding orientation and affinity of This compound enantiomers to the β2-AR. | Identification of key interacting residues and estimation of binding energies. |
| Molecular Dynamics (MD) Simulations | Investigate the conformational dynamics of the β2-AR upon binding of This compound. | Understanding of receptor activation mechanisms and the stability of the ligand-receptor complex. acs.org |
| Free Energy Calculations | Quantify the binding affinities of the enantiomers. | More accurate prediction of the relative potencies of the stereoisomers. |
Investigation of Potential for Deshydroxy Analogues as Chemical Probes
Deshydroxy analogues of known drugs, such as this compound, have the potential to be developed into valuable chemical probes for studying receptor biology. nih.gov Chemical probes are small molecules used to investigate the function of proteins and biological pathways. tandfonline.com By modifying the structure of this compound to incorporate reporter groups, such as fluorescent tags, it may be possible to create tools for visualizing and tracking β2-adrenergic receptors in living cells and tissues. acs.orgresearchgate.netnih.gov
Future research in this area could focus on the design and synthesis of fluorescently labeled derivatives of this compound. These probes could be used in a variety of applications, including:
Fluorescence microscopy: To visualize the subcellular localization and trafficking of β2-ARs.
Flow cytometry: To quantify receptor expression levels on different cell types.
High-throughput screening: To identify new compounds that modulate β2-AR activity.
The development of such probes would provide powerful tools for both basic research and drug discovery, enabling a more detailed understanding of β2-AR pharmacology. nih.gov The design of these probes would need to carefully consider the point of attachment of the fluorescent label to ensure that it does not significantly interfere with receptor binding.
Development of Green Chemistry Approaches for Deshydroxy Formoterol Synthesis and Analysis
The principles of green chemistry are increasingly being applied to the pharmaceutical industry to reduce the environmental impact of drug manufacturing. ispe.orgmdpi.com Future research on this compound should incorporate these principles into both its synthesis and analysis.
In the context of synthesis, this involves exploring the use of:
Greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. jddhs.com
Energy-efficient methods: Utilizing techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. jddhs.com
Catalytic reactions: Employing catalysts to improve reaction efficiency and reduce waste generation. mdpi.com
For the analysis of this compound, green analytical chemistry approaches can be adopted. This includes the development of chromatographic methods that use less toxic mobile phases and generate less waste. chromatographyonline.com Techniques such as supercritical fluid chromatography (SFC) , which uses compressed carbon dioxide as the primary mobile phase, offer a greener alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations. The development of such methods would be crucial for the quality control and analysis of this compound in a sustainable manner.
The following table summarizes potential green chemistry applications:
| Area | Green Chemistry Approach | Potential Benefits |
|---|---|---|
| Synthesis | Use of renewable feedstocks and greener solvents. jddhs.comreachemchemicals.com | Reduced environmental impact and improved safety. |
| Biocatalysis and asymmetric catalysis. nih.govjddhs.com | Higher efficiency, selectivity, and reduced waste. drugpatentwatch.com | |
| Continuous flow synthesis. ispe.org | Improved process control, safety, and efficiency. | |
| Analysis | Green chromatography techniques (e.g., SFC, UHPLC). | Reduced solvent consumption and waste generation. |
| Miniaturization of analytical methods. | Lower reagent consumption and faster analysis times. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
